![molecular formula C15H14N2O2 B2950445 3-cyano-N-(1-(furan-3-yl)propan-2-yl)benzamide CAS No. 1795410-43-3](/img/structure/B2950445.png)
3-cyano-N-(1-(furan-3-yl)propan-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the introduction of the cyano group, and the attachment of the furan ring. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and cyano groups are likely to contribute to the compound’s polarity, while the furan ring may influence its shape and reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyano group might be reduced to an amine, or the benzamide group could be hydrolyzed to produce an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Antiproliferative Activity
3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide: and its derivatives have been studied for their potential antiproliferative effects. These compounds have shown promising activity against liver carcinoma cell lines, such as HEPG2. The pyridine core, which is present in these compounds, is known to possess a range of pharmacological activities, including anticancer properties . The derivatives 5c and 5d have demonstrated significant antitumor activity with IC50 values of 1.46 and 7.08 µM , respectively, indicating their potential as novel anticancer agents .
Antibacterial Activity
The furan moiety, which is part of the compound’s structure, is recognized for its antibacterial properties. Furan derivatives have been extensively researched for their ability to combat microbial resistance, which is a growing global issue. These compounds have been employed in the development of new antibacterial agents that are effective against both gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in synthetic strategies is a crucial approach in medicinal chemistry for discovering new drugs with distinct mechanisms of action .
Antimicrobial Properties
Apart from antibacterial activity, furan derivatives also exhibit a broad spectrum of antimicrobial properties, including antifungal and antiviral activities. This makes them valuable in the search for new treatments for infections caused by resistant strains of microorganisms .
Anti-Inflammatory and Analgesic Effects
Compounds containing the furan ring have been reported to show anti-inflammatory and analgesic properties. This is attributed to the structural features of the furan ring, which can interact with biological targets involved in the inflammatory response and pain perception .
Antihypertensive Properties
Substituted cyanopyridines, which are related to the compound , have been found to possess antihypertensive properties. This suggests that the compound and its derivatives could be explored for their potential use in managing high blood pressure conditions .
Topoisomerase Inhibitory Activity
Pyridine derivatives, including those related to 3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide , have been studied for their topoisomerase inhibitory activity. This activity is significant because it can lead to cytotoxicity against various human cancer cell lines, marking these compounds as potential anticancer agents .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthesis methods, investigating its behavior under different conditions, or exploring its potential uses in fields such as medicine or materials science .
properties
IUPAC Name |
3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(7-13-5-6-19-10-13)17-15(18)14-4-2-3-12(8-14)9-16/h2-6,8,10-11H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHXDSAPTHHFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide |
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